molecular formula C18H17NO3 B11041866 1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-isochromene-3-carboxamide

1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B11041866
M. Wt: 295.3 g/mol
InChI Key: HUYGDYSYNTUGQO-UHFFFAOYSA-N
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Description

1-OXO-N~3~-PHENETHYL-3,4-DIHYDRO-1H-ISOCHROMENE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound belongs to the isochromene family, known for its diverse biological and chemical properties. Its unique structure, featuring a phenethyl group and a dihydroisochromene core, makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-OXO-N~3~-PHENETHYL-3,4-DIHYDRO-1H-ISOCHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of a phenethylamine derivative with a suitable isochromene precursor under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize efficiency and scalability .

Chemical Reactions Analysis

1-OXO-N~3~-PHENETHYL-3,4-DIHYDRO-1H-ISOCHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-OXO-N~3~-PHENETHYL-3,4-DIHYDRO-1H-ISOCHROMENE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-OXO-N~3~-PHENETHYL-3,4-DIHYDRO-1H-ISOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential .

Comparison with Similar Compounds

Compared to other similar compounds, 1-OXO-N~3~-PHENETHYL-3,4-DIHYDRO-1H-ISOCHROMENE-3-CARBOXAMIDE stands out due to its unique structural features and versatile applications. Similar compounds include:

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

1-oxo-N-(2-phenylethyl)-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C18H17NO3/c20-17(19-11-10-13-6-2-1-3-7-13)16-12-14-8-4-5-9-15(14)18(21)22-16/h1-9,16H,10-12H2,(H,19,20)

InChI Key

HUYGDYSYNTUGQO-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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